9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate
Brand Name: Vulcanchem
CAS No.: 6606-05-9
VCID: VC18473556
InChI: InChI=1S/C24H35NO3/c26-23(28-18-17-25-21-13-7-14-22(25)16-8-15-21)24(27,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1,3-4,9-10,20-22,27H,2,5-8,11-18H2
SMILES:
Molecular Formula: C24H35NO3
Molecular Weight: 385.5 g/mol

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate

CAS No.: 6606-05-9

Cat. No.: VC18473556

Molecular Formula: C24H35NO3

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate - 6606-05-9

Specification

CAS No. 6606-05-9
Molecular Formula C24H35NO3
Molecular Weight 385.5 g/mol
IUPAC Name 2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C24H35NO3/c26-23(28-18-17-25-21-13-7-14-22(25)16-8-15-21)24(27,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1,3-4,9-10,20-22,27H,2,5-8,11-18H2
Standard InChI Key PSMFXKHJRJEIBW-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₂₄H₃₅NO₃, with a molecular weight of 385.5 g/mol. Its IUPAC name, 2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, reflects its intricate architecture. Key structural features include:

  • A 9-azabicyclo[3.3.1]nonane core, a bridged bicyclic system with a tertiary nitrogen atom.

  • A 2-hydroxyethyl group attached to the nitrogen, introducing hydrophilicity.

  • An alpha-hydroxy-alpha-phenylcyclohexylacetyl ester moiety, contributing steric bulk and potential hydrogen-bonding interactions .

The canonical SMILES string, C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O, encodes its connectivity. X-ray crystallography or advanced NMR studies are needed to confirm its three-dimensional conformation, particularly the spatial arrangement of the cyclohexane and phenyl groups.

Synthesis and Purification

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the 9-azabicyclo[3.3.1]nonane scaffold. A plausible route includes:

  • Formation of the bicyclic amine: Cyclization of a diamine precursor under acidic or thermal conditions, as described in patents for related azabicyclo compounds .

  • Hydroxyethylation: Reaction of the amine with ethylene oxide or 2-chloroethanol to introduce the hydroxyethyl side chain.

  • Esterification: Coupling the hydroxyethyl-bicycloamine with alpha-hydroxy-alpha-phenylcyclohexaneacetic acid using activating agents like DCC or EDC.

Purification and Characterization

Purification likely employs column chromatography or recrystallization. Structural validation relies on:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the integration of hydrogens and carbons, particularly the deshielded protons adjacent to the ester oxygen.

  • Mass Spectrometry: High-resolution MS to verify the molecular ion peak at m/z 385.5.

  • IR Spectroscopy: Absorption bands for hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) groups.

Comparative Analysis with Structural Analogues

p-Chloro Derivative

A closely related analogue, 9-(2-hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate (CAS No. 6606-07-1), substitutes the cyclohexyl group with a p-chlorophenyl ring. This modification increases molecular weight to 413.9 g/mol and enhances lipophilicity (ClogP ~4.2), potentially improving blood-brain barrier penetration.

PropertyTarget Compound (6606-05-9)p-Chloro Analogue (6606-07-1)
Molecular FormulaC₂₄H₃₅NO₃C₂₄H₂₈ClNO₃
Molecular Weight (g/mol)385.5413.9
Key SubstituentCyclohexylp-Chlorophenyl
Potential ApplicationAntispasmodicCNS-targeted therapies

Benzilate Derivatives

The benzilate ester variant (PubChem CID: 16159) replaces the cyclohexyl group with a diphenylacetyl group, resulting in enhanced anticholinergic activity due to increased aromatic stacking interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include a triplet for the hydroxyethyl CH₂ (~3.6 ppm), multiplet for the bicycloamine protons (1.2–2.8 ppm), and aromatic resonances from the phenyl group (7.2–7.4 ppm).

  • ¹³C NMR: Key peaks include the ester carbonyl (~170 ppm), quaternary alpha-hydroxy carbon (~75 ppm), and aromatic carbons (~125–140 ppm).

Infrared (IR) Spectroscopy

Prominent bands:

  • O-H stretch: Broad peak ~3200 cm⁻¹ (alpha-hydroxy and hydroxyethyl groups).

  • C=O stretch: Sharp peak ~1740 cm⁻¹ (ester carbonyl).

  • C-N stretch: ~1250 cm⁻¹ (tertiary amine).

Future Research Directions

  • Target Identification: High-throughput screening to map interactions with GPCRs, ion channels, or enzymes.

  • Prodrug Development: Leveraging the ester moiety for controlled release via hydrolytic activation.

  • Toxicokinetics: In-depth ADME studies to assess bioavailability, metabolism, and excretion pathways.

  • Formulation Optimization: Nanoencapsulation or PEGylation to enhance solubility and reduce systemic toxicity.

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